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Compound of Interest

Compound Name: 2-Chloro-3-methoxypyridine

Cat. No.: B1581833

2-Chloro-3-methoxypyridine (CAS No: 52605-96-6) is a highly versatile heterocyclic building
block pivotal in the fields of medicinal chemistry and materials science.[1] Its strategic value
stems from the distinct electronic and steric properties conferred by its substitution pattern. The
pyridine nitrogen atom, the electron-withdrawing chloro group at the C2 position, and the
electron-donating methoxy group at the C3 position create a unique electronic landscape. This
arrangement allows for a variety of highly regioselective transformations, enabling chemists to
precisely install functional groups at specific positions on the pyridine core.

This guide provides a detailed exploration of the principal regioselective reactions of 2-chloro-
3-methoxypyridine, offering both mechanistic insights and field-proven laboratory protocols.
The reactions covered include nucleophilic aromatic substitution (SNAr) at the C2 position,
palladium-catalyzed cross-coupling reactions also at C2, and directed ortho-metalation (DoM)
at the C4 position. Understanding how to control the regioselectivity of these transformations is
essential for leveraging this scaffold in the synthesis of complex molecular architectures,
including active pharmaceutical ingredients (APIs) and functional materials.[1]

Nucleophilic Aromatic Substitution (SNAr) at the C2
Position

The C2 position of 2-chloro-3-methoxypyridine is highly activated towards nucleophilic
attack. This enhanced reactivity is a consequence of the electron-withdrawing nature of both
the adjacent pyridine nitrogen and the chlorine atom, which stabilize the negatively charged
intermediate.
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Mechanistic Principles

Nucleophilic aromatic substitution on this substrate proceeds via a two-step addition-elimination
mechanism.[2] A nucleophile attacks the electrophilic C2 carbon, breaking the aromaticity of
the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer
complex. The negative charge is delocalized onto the electronegative pyridine nitrogen atom,
which provides significant stabilization. In the subsequent elimination step, the chloride ion is
expelled as the leaving group, and the aromaticity of the pyridine ring is restored.

The reaction of 2-fluoropyridine is often significantly faster than that of 2-chloropyridine, a trend
that holds true for SNAr reactions on electron-deficient arenes.[3] However, 2-chloropyridines

are more commercially available and are sufficiently reactive for most applications.
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Figure 2: Suzuki-Miyaura Catalytic Cycle Figure 3: Buchwald-Hartwig Catalytic Cycle
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Figure 4: Sonogashira Catalytic Cycle
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Figure 5: Directed ortho-Metalation Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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